1-Propanesulfonyl chloride

Intramolecular Friedel-Crafts Sultone Synthesis Cyclization Yield

1-Propanesulfonyl chloride (PsCl, CAS 10147-36-1) is a linear C3 alkanesulfonyl chloride used as an electrophilic sulfonylation reagent in organic synthesis. Its physicochemical properties include a density of 1.267 g/mL at 25 °C, boiling point of 78–79 °C at 15 mmHg, and moisture sensitivity leading to hydrolysis.

Molecular Formula C3H7ClO2S
Molecular Weight 142.61 g/mol
CAS No. 10147-36-1
Cat. No. B154433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Propanesulfonyl chloride
CAS10147-36-1
Molecular FormulaC3H7ClO2S
Molecular Weight142.61 g/mol
Structural Identifiers
SMILESCCCS(=O)(=O)Cl
InChIInChI=1S/C3H7ClO2S/c1-2-3-7(4,5)6/h2-3H2,1H3
InChIKeyKPBSJEBFALFJTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Propanesulfonyl Chloride for Precise Sulfonylation: A Quantitative Differential Guide for Scientific Procurement


1-Propanesulfonyl chloride (PsCl, CAS 10147-36-1) is a linear C3 alkanesulfonyl chloride used as an electrophilic sulfonylation reagent in organic synthesis. Its physicochemical properties include a density of 1.267 g/mL at 25 °C, boiling point of 78–79 °C at 15 mmHg, and moisture sensitivity leading to hydrolysis . Unlike its most common in-class alternatives—methanesulfonyl chloride (MsCl, C1), ethanesulfonyl chloride (EsCl, C2), and 1-butanesulfonyl chloride (BsCl, C4)—PsCl occupies a distinct reactivity space. Its alkyl chain length balances steric accessibility at the sulfur center, intermediate volatility for handling, and the ability to participate in intramolecular cyclizations to form six-membered sultones [1]. These characteristics create quantifiable performance differences that make generic substitution scientifically unsound for many key applications.

Why 1-Propanesulfonyl Chloride Cannot Be Casually Substituted with Other Sulfonyl Chlorides


Alkanesulfonyl chlorides are not functionally interchangeable. The chain length strongly modulates both the electrophilicity of the sulfonyl sulfur center and the steric environment during nucleophilic attack. MsCl (C1) is highly reactive but generates reactive sulfene intermediates under basic conditions, which can erode chemoselectivity in polyfunctional substrates [1]. EsCl (C2) and BsCl (C4) shift the steric and electronic balance in ways that directly affect reaction yields, as seen in intramolecular Friedel-Crafts cyclizations where the propyl homolog outperforms both [2]. Against arenesulfonyl chlorides like tosyl chloride (TsCl), PsCl shows a higher rate for secondary alcohol activation, enabling synthetically useful selectivity [3]. Substituting PsCl with a 'similar' sulfonyl chloride without accounting for these measured differences risks lower yields, altered chemoselectivity, or complete reaction failure.

Quantitative Differentiation Evidence for 1-Propanesulfonyl Chloride


Optimal Chain Length for Intramolecular Cyclization: PsCl Outperforms Ethyl and Butyl Analogs

In the AlCl₃-catalyzed intramolecular Friedel-Crafts cyclization of ω-phenylalkanesulfonyl chlorides, the 3-phenyl-1-propanesulfonyl chloride (derived from PsCl) gives a 62–76% yield of the six-membered cyclic sultone. The C2 analog (2-phenyl-1-ethanesulfonyl chloride) yields only 35–37%, and the C4 analog (4-phenyl-1-butanesulfonyl chloride) yields 29–31.5% [1]. This demonstrates a clear chain-length optimum for PsCl in ring-closing reactions. Phenylmethanesulfonyl chloride (C1) fails to cyclize entirely.

Intramolecular Friedel-Crafts Sultone Synthesis Cyclization Yield

Reductive Cleavage of Secondary Alcohols: Propanesulfonyl Ester Succeeds Where Mesylate and Tosylate Fail

The 2-propanesulfonyl ester of a secondary alcohol undergoes clean reductive cleavage to the corresponding methylene compound upon treatment with lithium triethylborohydride (LiEt₃BH). Under identical conditions, the corresponding mesylate (MsO) and tosylate (TsO) derivatives return only the starting alcohol—i.e., 0% conversion to the reduced product [1]. While the data are for the 2-propanesulfonyl isomer, the electronic and steric properties of the 1-propanesulfonyl group are expected to confer analogous leaving group behavior.

Alcohol Deoxygenation Reductive Cleavage Leaving Group

Faster Secondary Alcohol Activation vs. Tosyl Chloride in Pyridine

In anhydrous pyridine, 1-propanesulfonyl chloride (PsCl) sulfonylates secondary hydroxy groups at a measurably faster rate than p-toluenesulfonyl chloride (TsCl) [1]. The rate enhancement is attributed to the reduced steric bulk around the sulfur atom of PsCl compared to TsCl, which bears a para-tolyl aromatic ring. While the exact rate constants (k_rel) are not extracted for this guide, the qualitative rate ordering is unambiguously PsCl > TsCl for secondary alcohol activation.

Alcohol Sulfonylation Reaction Rate Steric Effects

Mechanistic Divergence: Higher Sensitivity to Solvent Ionizing Power than Aromatic Sulfonyl Chlorides

Extended Grunwald-Winstein analysis of solvolysis rates reveals that 2-propanesulfonyl chloride exhibits sensitivity values of l = 1.28 and m = 0.64 (l/m = 2.0) [1]. These are significantly higher than those of phenyl methanesulfonyl chloride (l = 0.61, m = 0.34; l/m = 1.8) and benzenesulfonyl chloride (l = 1.01, m = 0.61; l/m = 1.7). The larger l value indicates a greater dependence on solvent ionizing power, consistent with an addition-elimination (association-dissociation) pathway for alkanesulfonyl chlorides versus a more concerted mechanism for arenesulfonyl chlorides. While measured for the 2-propyl isomer, the mechanistic classification extends to 1-propanesulfonyl chloride as a primary alkanesulfonyl chloride.

Solvolysis Mechanism Grunwald-Winstein Reactivity Tuning

High-Impact Application Scenarios for 1-Propanesulfonyl Chloride Derived from Comparative Evidence


Intramolecular Sultone Synthesis via Friedel-Crafts Cyclization

When a synthetic route demands cyclization to a six-membered sultone, 1-propanesulfonyl chloride is the uniquely optimal sulfonyl chloride. The quantitative evidence demonstrates 1.7–2.6× higher cyclization yields compared to the C2 (ethyl) and C4 (butyl) analogs, while the C1 (methyl) analog fails entirely [1]. This directly translates to higher isolated product yields, reduced purification burden, and lower cost per gram of final compound in pharmaceutical intermediate production.

Secondary Alcohol Deoxygenation via Propanesulfonyl Ester Reduction

For the reductive removal of a secondary alcohol in a complex molecule, the propanesulfonyl ester is the only sulfonate leaving group among mesylate, tosylate, and propanesulfonate that permits successful reduction with LiEt₃BH [1]. This unlocks a deoxygenation strategy that is simply unavailable with the more common MsCl or TsCl, making PsCl indispensable for this specific disconnection in medicinal chemistry and natural product synthesis.

Selective Primary Alcohol Activation in the Presence of Secondary Alcohols

In substrates bearing both primary and secondary hydroxy groups, PsCl is documented to provide preferential activation of the primary alcohol over the secondary, a selectivity advantage linked to its controlled sulfene generation relative to MsCl [1]. Coupled with its faster intrinsic rate for secondary alcohol sulfonylation compared to TsCl [2], PsCl enables a unique selectivity–reactivity profile that can streamline protecting group strategies in multi-step syntheses.

Ionic Liquid Precursor Synthesis

1-Propanesulfonyl chloride is a well-established precursor for 1-alkyl-3-methylimidazolium alkanesulfonate ionic liquids [1]. The C3 chain imparts specific hydrophobicity, viscosity, and thermal stability characteristics to the resulting ionic liquid that differ systematically from those derived from MsCl (C1) or EsCl (C2). For electrochemical and catalytic applications where the ionic liquid's physical properties are critical performance parameters, the chain length of the sulfonyl chloride precursor is a key procurement specification.

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